molecular formula C25H30Cl2N2O B11765487 2-Chloro-4-pyridylcycloheptylketone

2-Chloro-4-pyridylcycloheptylketone

Cat. No.: B11765487
M. Wt: 445.4 g/mol
InChI Key: RISSLZLSNGREIU-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridylcycloheptyl ketone is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Properties

Molecular Formula

C25H30Cl2N2O

Molecular Weight

445.4 g/mol

IUPAC Name

bis(2-chloro-1-pyridin-4-ylcycloheptyl)methanone

InChI

InChI=1S/C25H30Cl2N2O/c26-21-7-3-1-5-13-24(21,19-9-15-28-16-10-19)23(30)25(20-11-17-29-18-12-20)14-6-2-4-8-22(25)27/h9-12,15-18,21-22H,1-8,13-14H2

InChI Key

RISSLZLSNGREIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)(C2=CC=NC=C2)C(=O)C3(CCCCCC3Cl)C4=CC=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridylcycloheptyl ketone can be achieved through several methods. One efficient method involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of Friedel-Crafts acylation procedures.

Industrial Production Methods

Industrial production methods for 2-Chloro-4-pyridylcycloheptyl ketone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridylcycloheptyl ketone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Chloro-4-pyridylcycloheptyl ketone has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridylcycloheptyl ketone involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often includes binding to enzymes or receptors, leading to modulation of biological processes. For example, in medicinal applications, it may inhibit or activate specific enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridylcyclohexyl ketone
  • 2-Chloro-4-pyridylcyclopentyl ketone
  • 2-Chloro-4-pyridylcyclobutyl ketone

Uniqueness

2-Chloro-4-pyridylcycloheptyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its larger cycloheptyl ring compared to similar compounds may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .

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